4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with a methylidene group at the 4-position. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux . This reaction yields 3,4-dihydro-2H-1,4-benzothiazin-3-one, which is then subjected to the action of benzaldehyde in the presence of sodium methylate in DMF to form the desired product .
Chemical Reactions Analysis
4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one undergoes various chemical reactions, including:
Electrophilic substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, to form triazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation with methyl iodide yields N-methyl derivatives, while nitration with nitric acid produces nitro derivatives.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its cytotoxic activity against cancer cells may involve the inhibition of key enzymes or signaling pathways essential for cell proliferation . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential metabolic processes .
Comparison with Similar Compounds
4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one can be compared with other benzothiazine derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Used as a positive allosteric modulator of AMPA receptors.
1,4-Benzothiazine-2,3-dione: Exhibits potent anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its methylidene group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other benzothiazine derivatives.
Properties
CAS No. |
134470-66-9 |
---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
4-methylidene-1H-3,1-benzothiazin-2-one |
InChI |
InChI=1S/C9H7NOS/c1-6-7-4-2-3-5-8(7)10-9(11)12-6/h2-5H,1H2,(H,10,11) |
InChI Key |
BNOSDMJAKUBWAN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.